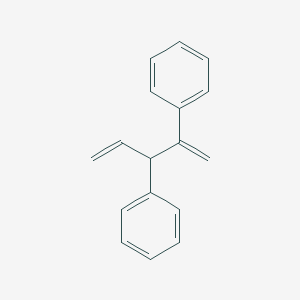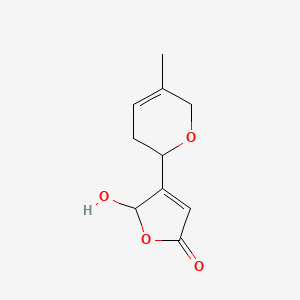
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyloxy group attached to a phenyl ring and a benzyloxy group attached to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(benzyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed. Industrial processes may also involve continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl rings can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (e.g., Br₂/FeBr₃).
Major Products
Hydrolysis: Yields 4-(decyloxy)benzoic acid and 4-(benzyloxy)phenol.
Oxidation: Can produce quinones or other oxidized aromatic compounds.
Substitution: Results in various substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystal elastomers, which have applications in display technologies and smart materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Biological Studies: Potential use in studying the interactions of aromatic esters with biological systems, although specific biological applications are less documented.
作用機序
The mechanism of action of 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate in chemical reactions involves the typical behavior of ester compounds. The ester bond can be cleaved by nucleophilic attack, leading to hydrolysis. In oxidation reactions, the aromatic rings can undergo electron transfer processes, resulting in the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
類似化合物との比較
Similar Compounds
4-(Decyloxy)benzoic acid: Shares the decyloxy group but lacks the benzyloxy moiety.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the ester linkage.
4-(Dodecyloxy)benzoate: Similar ester structure with a longer alkyl chain.
Uniqueness
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate is unique due to the combination of the decyloxy and benzyloxy groups, which impart specific physical and chemical properties
特性
CAS番号 |
148731-19-5 |
|---|---|
分子式 |
C30H36O4 |
分子量 |
460.6 g/mol |
IUPAC名 |
(4-decoxyphenyl) 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-19-21-29(22-20-27)34-30(31)26-15-17-28(18-16-26)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3 |
InChIキー |
XGAGJTKZANWSFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)

![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)

![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

